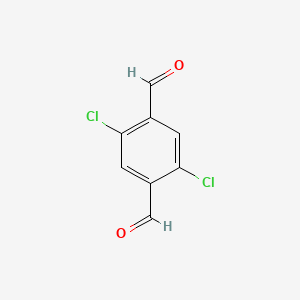

2,5-Dichloroterephthalaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloroterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCGIUJJUZHWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)C=O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345988 | |

| Record name | 2,5-Dichloroterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46052-84-0 | |

| Record name | 2,5-Dichloroterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloroterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a viable and scientifically grounded synthetic pathway for 2,5-Dichloroterephthalaldehyde, a valuable building block in the synthesis of advanced materials and pharmaceutical intermediates. The presented methodologies are curated to offer both conceptual understanding and practical, actionable protocols.

Introduction: The Significance of 2,5-Dichloroterephthalaldehyde

2,5-Dichloroterephthalaldehyde is a symmetrically substituted aromatic dialdehyde. The presence of two reactive aldehyde functionalities, coupled with the electronic influence and positional arrangement of the chloro substituents, makes it a key precursor for the synthesis of a variety of complex organic molecules. Its applications span the development of novel polymers with specific electronic or physical properties, the construction of intricate macrocycles, and the synthesis of targeted pharmaceutical agents. The controlled and efficient synthesis of this molecule is therefore of significant interest to the scientific community.

This guide will delineate a multi-step synthesis beginning from the readily available starting material, p-xylene. Each step will be discussed in detail, elucidating the underlying reaction mechanisms and providing field-proven insights into the experimental choices.

Overall Synthesis Pathway

A logical and efficient synthetic route to 2,5-Dichloroterephthalaldehyde commences with the chlorination of p-xylene to introduce the chloro-substituents onto the aromatic ring, followed by side-chain halogenation of the methyl groups, and culminating in the oxidation of the resulting benzylic halides to the desired dialdehyde.

Caption: Overall synthetic scheme for 2,5-Dichloroterephthalaldehyde.

Part 1: Synthesis of 2,5-Dichloro-p-xylene

The initial step involves the electrophilic aromatic substitution of p-xylene to introduce two chlorine atoms onto the benzene ring. The ortho,para-directing nature of the methyl groups guides the chlorination to the desired 2 and 5 positions.

Reaction Mechanism: Electrophilic Aromatic Chlorination

The reaction proceeds via the generation of a chloronium ion or a polarized chlorine molecule, facilitated by a Lewis acid catalyst such as ferric chloride (FeCl₃). This electrophile is then attacked by the electron-rich aromatic ring of p-xylene, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation re-establishes aromaticity and yields the chlorinated product. The reaction is typically controlled to favor dichlorination.

Caption: Mechanism of electrophilic aromatic chlorination.

Experimental Protocol: Chlorination of p-Xylene

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| p-Xylene | 106.16 | 330 g | 3.1 |

| Ferric Chloride (anhydrous) | 162.20 | 0.50 g | 0.003 |

| Dibenzyl sulfide | 214.34 | 0.58 g | 0.003 |

| Chlorine gas | 70.90 | 521 g | 7.35 |

Procedure:

-

To a 500 ml round-bottomed flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a gas trap, add p-xylene (330 g, 3.1 moles), anhydrous ferric chloride (0.50 g, 0.003 moles), and dibenzyl sulfide (0.58 g, 0.003 moles).

-

Stir the mixture and raise the temperature to 30°C.

-

Slowly bubble chlorine gas (521 g) through the mixture over a period of 8 hours, maintaining the temperature at 30°C initially.

-

Gradually increase the temperature to approximately 60°C as the reaction progresses to maintain a liquid reaction mixture.

-

Upon completion of the chlorination, purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and hydrogen chloride.

-

The crude product can be purified by fractional distillation under reduced pressure to obtain 2,5-dichloro-p-xylene.[1]

Expertise & Trustworthiness: The use of a Lewis acid like ferric chloride is crucial for activating the chlorine molecule for electrophilic attack. Dibenzyl sulfide is added as a co-catalyst to improve the selectivity of the chlorination. Careful control of the reaction temperature and the rate of chlorine addition is essential to maximize the yield of the desired dichlorinated product and minimize the formation of over-chlorinated byproducts.[1]

Part 2: Side-Chain Halogenation of 2,5-Dichloro-p-xylene

The next key transformation is the halogenation of the two methyl groups of 2,5-dichloro-p-xylene to form 1,4-bis(halomethyl)-2,5-dichlorobenzene. This is typically achieved through a free radical mechanism, initiated by light or a radical initiator. Both chlorination and bromination are viable options.

Method A: Photochlorination

This industrial-scale method involves the use of chlorine gas and a radical initiator under controlled conditions.

Reaction Mechanism: Free Radical Halogenation

The reaction proceeds through a classic free radical chain mechanism involving three stages: initiation, propagation, and termination. A radical initiator, such as azobisisobutyronitrile (AIBN), generates free radicals upon heating, which then abstract a hydrogen atom from a methyl group to form a benzylic radical. This radical then reacts with a halogen molecule to form the benzylic halide and a new halogen radical, which continues the chain.

Caption: Free radical side-chain halogenation mechanism.

Experimental Protocol: Bis-dichloromethylation

A novel and controllable method for the production of 1,4-bis(dichloromethyl)-2,5-dichlorobenzene has been reported. This technique involves the slow addition of AIBN as a free radical initiator under mild conditions, which allows for high selectivity towards the desired product. This method has been successfully applied on a ton-scale, affording the product in a 73% yield. The use of p-xylene as the starting material and chlorine gas as the chlorinating agent makes this process economically viable for industrial production.

Method B: Radical Bromination with N-Bromosuccinimide (NBS)

For laboratory-scale synthesis, the use of N-bromosuccinimide (NBS) is a more convenient and selective method for benzylic bromination. The reaction is typically initiated by light or a radical initiator like AIBN or benzoyl peroxide.

Experimental Protocol: Bis-bromomethylation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dichloro-p-xylene | 175.05 | 17.5 g | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 37.4 g | 0.21 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.16 g | 0.001 |

| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - |

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloro-p-xylene (17.5 g, 0.1 mol) in carbon tetrachloride (200 mL).

-

Add N-bromosuccinimide (37.4 g, 0.21 mol) and AIBN (0.16 g, 0.001 mol) to the solution.

-

Heat the mixture to reflux under illumination with a tungsten lamp.

-

Continue the reflux until all the dense NBS has been converted to the less dense succinimide, which will float on the surface of the solvent.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,4-bis(bromomethyl)-2,5-dichlorobenzene, which can be purified by recrystallization.[2]

Expertise & Trustworthiness: The use of NBS provides a low and constant concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[1][3][4] The reaction is initiated by light or a radical initiator to generate the necessary bromine radicals.[1][3]

Part 3: Oxidation to 2,5-Dichloroterephthalaldehyde

The final step is the oxidation of the benzylic dihalide to the corresponding dialdehyde. Several methods are available for this transformation, with the Sommelet reaction being a classic and effective choice.

Method A: The Sommelet Reaction

The Sommelet reaction involves the reaction of a benzylic halide with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt, which upon hydrolysis, yields the aldehyde.[5][6] This method is particularly useful for preparing aldehydes from their corresponding halides.[5]

Reaction Mechanism: Sommelet Reaction

The benzylic halide reacts with hexamine to form a quaternary ammonium salt. This salt is then hydrolyzed under acidic conditions. The mechanism is complex but is believed to involve the formation of a methyleneiminium ion, which acts as an oxidant in a hydride transfer from the benzylic carbon.

Caption: The Sommelet reaction for the synthesis of aldehydes.

Experimental Protocol: Sommelet Reaction

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 1,4-Bis(bromomethyl)-2,5-dichlorobenzene | 332.85 |

| Hexamethylenetetramine (Hexamine) | 140.19 |

| Acetic Acid (50% aqueous solution) | - |

| Chloroform | 119.38 |

Procedure:

-

Dissolve 1,4-bis(bromomethyl)-2,5-dichlorobenzene in chloroform.

-

Add an equimolar amount of hexamine per benzylic bromide group and stir the mixture at room temperature to form the quaternary ammonium salt, which will precipitate.

-

Filter the salt and wash it with chloroform.

-

Add the quaternary ammonium salt to a 50% aqueous acetic acid solution.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 2,5-Dichloroterephthalaldehyde can be purified by recrystallization or column chromatography.[7]

Expertise & Trustworthiness: The Sommelet reaction is a reliable method for the conversion of benzylic halides to aldehydes.[5][6] The formation of the quaternary ammonium salt is typically efficient. The hydrolysis step requires careful control of pH and temperature to maximize the yield of the aldehyde and minimize side reactions. This method has been successfully used for the synthesis of isophthalaldehyde from the corresponding bis(bromomethyl) precursor.[8]

Alternative Oxidation Methods

Other methods for the oxidation of benzylic halides to aldehydes include:

-

Kröhnke Oxidation: This method involves the reaction of the benzylic halide with pyridine to form a pyridinium salt, followed by reaction with p-nitrosodimethylaniline and subsequent hydrolysis to yield the aldehyde.[9]

-

Direct Oxidation: Various oxidizing agents can be used for the direct conversion of benzylic halides to aldehydes, although care must be taken to avoid over-oxidation to the carboxylic acid.

Conclusion

The synthesis of 2,5-Dichloroterephthalaldehyde can be effectively achieved through a robust three-step pathway starting from p-xylene. Each step, from the initial ring chlorination to the final oxidation, offers reliable and scalable methodologies. The choice of reagents and reaction conditions can be tailored based on the desired scale of production and available laboratory resources. This guide provides the fundamental knowledge and practical protocols necessary for researchers and scientists to successfully synthesize this important chemical intermediate.

References

- Google Patents. (Original Grant date unavailable). CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.

- Google Patents. (Original Grant date unavailable). US3350467A - Method for side-chain chlorination of xylene.

-

YouTube. (2020-11-20). Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). Professor Dave Explains. Retrieved from [Link]

-

ResearchGate. (Date unavailable). Ton-Scale Production of 1,4-Bis(dichloromethyl)-2,5-dichlorobenzene via an Unexpected Controllable Chlorination of 1,4-Dichloro-2,5-dimethylbenzene. Retrieved from [Link]

-

Organic Reactions. (Date unavailable). The Sommelet Reaction. Retrieved from [Link]

- Google Patents. (Original Grant date unavailable). US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction.

-

Organic Syntheses. (Date unavailable). isophthalaldehyde. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (Date unavailable). Sommelet Reaction.

-

ResearchGate. (Date unavailable). SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. Retrieved from [Link]

-

Chemistry Steps. (Date unavailable). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

Master Organic Chemistry. (2011-06-10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (Date unavailable). Light-mediated bromination of p-xylene with in situ-generated Br 2 . a. Retrieved from [Link]

-

Wikipedia. (Date unavailable). Xylylene dichloride. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2015-07-10). Halogenation of xylene. Retrieved from [Link]

- Google Patents. (Original Grant date unavailable). CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.

- Google Patents. (Original Grant date unavailable). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

-

YouTube. (2021-05-24). NBS: Radical Bromination. The Organic Chemistry Tutor. Retrieved from [Link]

- Google Patents. (Original Grant date unavailable). US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.

- Google Patents. (Original Grant date unavailable). US2799714A - Method of hydrolyzing di-and trichlorobenzenes.

- Google Patents. (Original Grant date unavailable). EP3052463B1 - Process for hydrolyzing 1,2,4-trihalobenzene.

-

MDPI. (Date unavailable). Inhibiting the Production of Polychlorinated Organic Pollutants in the Hydrolysis Oxidation Process of 1,2-Dichlorobenzene. Retrieved from [Link]

-

GSRS. (Date unavailable). 1,4-BIS(CHLOROMETHYL)BENZENE. Retrieved from [Link]

- Google Patents. (Original Grant date unavailable). US3461174A - Process for preparing 2,5-dichloro-4-bromophenol.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. organicreactions.org [organicreactions.org]

- 6. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [cambridge.org]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2,5-Dichloroterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dichloroterephthalaldehyde is a pivotal aromatic dialdehyde, serving as a critical building block in the synthesis of advanced polymers, covalent organic frameworks (COFs), and complex pharmaceutical intermediates. The strategic selection of starting materials is paramount, dictating not only the efficiency and yield of the synthesis but also its economic viability and scalability. This technical guide provides a comprehensive analysis of the primary synthetic routes to 2,5-dichloroterephthalaldehyde, focusing on the logical and chemical rationale behind the selection of foundational starting materials. We will explore the well-established pathway commencing from p-xylene and an alternative approach using 1,4-dichlorobenzene, offering detailed mechanistic insights, comparative analysis, and field-proven experimental protocols.

Introduction: The Significance of 2,5-Dichloroterephthalaldehyde

2,5-Dichloroterephthalaldehyde, with the systematic name 2,5-dichlorobenzene-1,4-dicarbaldehyde, is a symmetrically substituted aromatic compound. Its structure features a benzene ring functionalized with two aldehyde groups in a para configuration and two chlorine atoms at the 2 and 5 positions. This specific arrangement of electron-withdrawing groups imparts unique reactivity and structural rigidity, making it a highly sought-after monomer and intermediate. Its applications are prominent in materials science for creating porous polymers with high thermal stability and in medicinal chemistry where the dichlorinated phenyl core is a common pharmacophore. The successful synthesis of this molecule is therefore of considerable interest.

Retrosynthetic Analysis: Identifying Core Synthetic Strategies

A logical deconstruction of the target molecule reveals two primary strategies centered on the choice of the initial, commercially available starting material. The core challenge lies in the controlled installation of four substituents onto a benzene ring with precise regiochemistry.

Strategy A: Halogenation Followed by Side-Chain Oxidation. This is the most direct and industrially relevant approach. It begins with a simple, inexpensive hydrocarbon, p-xylene, and sequentially builds the required functionality. The key steps are:

-

Ring Chlorination: Introduction of two chlorine atoms onto the p-xylene ring.

-

Side-Chain Oxidation: Conversion of the two methyl groups into aldehydes.

Strategy B: Formylation of a Dihalogenated Precursor. This alternative strategy begins with a pre-halogenated aromatic core, 1,4-dichlorobenzene, and subsequently introduces the two aldehyde functionalities.

-

Double Formylation: Introduction of two formyl (-CHO) groups onto the 1,4-dichlorobenzene ring.

This guide will now delve into the technical specifics of each strategy, emphasizing the causality behind experimental choices.

The Primary Pathway: Synthesis from p-Xylene

This route is often preferred due to the low cost and high availability of p-xylene. The synthesis is bifurcated into two distinct, high-yielding stages.

Starting Material Profile: p-Xylene

p-Xylene (1,4-dimethylbenzene) is a commodity chemical derived from petroleum refining. Its symmetrical structure and the presence of two activatable methyl groups make it an ideal precursor for terephthalate derivatives. The methyl groups are ortho-, para-directing, which guides the regioselectivity of the initial chlorination step.

Step 1: Electrophilic Ring Chlorination of p-Xylene

The first critical transformation is the selective dichlorination of the p-xylene ring to produce the key intermediate, 2,5-dichloro-p-xylene.

Causality and Mechanistic Insight: This reaction is a classic electrophilic aromatic substitution. The two methyl groups on the benzene ring are activating and direct incoming electrophiles to the ortho positions (2, 3, 5, and 6). The reaction proceeds via the generation of an electrophilic chlorine species, typically by reacting chlorine gas with a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃)[1].

The first chlorination occurs at position 2. The second chlorination is then directed by all three existing substituents: the two methyl groups and the newly added chlorine. The chlorine is deactivating but ortho-, para-directing. The net electronic and steric effects favor the substitution at position 5, leading to the desired 2,5-dichloro-p-xylene as the major product[2][3]. Precise control of reaction temperature and stoichiometry is crucial to prevent the formation of tri- and tetrachlorinated byproducts[2].

Experimental Protocol: Synthesis of 2,5-Dichloro-p-xylene [2][3]

-

Setup: A multi-necked, round-bottomed flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a condenser, and a thermometer. The outlet of the condenser is connected to a trap to neutralize excess chlorine and HCl gas.

-

Charging the Reactor: The flask is charged with p-xylene (e.g., 3.1 moles) and a catalytic amount of anhydrous iron(III) chloride (e.g., 0.003 moles)[2].

-

Chlorination: The mixture is stirred and heated to approximately 30°C. Chlorine gas is then bubbled slowly through the mixture over several hours (e.g., 8 hours)[2][3]. The reaction is exothermic, and cooling may be required to maintain the temperature.

-

Monitoring and Completion: The reaction progress is monitored by gas chromatography (GC) to track the formation of 2,5-dichloro-p-xylene and higher chlorinated species. As the reaction proceeds, the temperature may be gradually increased to around 60°C to ensure completion[2].

-

Work-up and Purification: Upon completion, the crude product is purged with an inert gas (e.g., nitrogen) to remove residual HCl and chlorine. The resulting mixture is then distilled under reduced pressure to isolate 2,5-dichloro-p-xylene from unreacted starting material and byproducts[2]. The purified product is a white to pale yellow crystalline solid[1][4].

Step 2: Side-Chain Oxidation of 2,5-Dichloro-p-xylene

With the chlorinated core established, the next challenge is the selective oxidation of the two methyl groups to aldehydes. This is a non-trivial step, as over-oxidation to the corresponding carboxylic acids (2,5-dichloroterephthalic acid) is a common side reaction. Two primary methodologies are employed.

Methodology 1: Radical Side-Chain Halogenation and Hydrolysis This robust, two-step sequence is a classic and reliable method for converting methyl groups to aldehydes.

-

Sub-step A: Free-Radical Side-Chain Chlorination: The methyl groups of 2,5-dichloro-p-xylene are chlorinated under free-radical conditions (e.g., UV light or a radical initiator like AIBN) to yield 1,4-bis(dichloromethyl)-2,5-dichlorobenzene[5]. It is critical to use conditions that favor side-chain halogenation over further ring halogenation, meaning the absence of Lewis acid catalysts is essential[6]. This reaction proceeds until both methyl groups have been converted to dichloromethyl (-CHCl₂) groups.

-

Sub-step B: Hydrolysis: The resulting hexachloro derivative is then hydrolyzed to form the dialdehyde. This is typically achieved by heating with water, often in the presence of an acid catalyst or a phase-transfer catalyst. Each dichloromethyl group is converted to an aldehyde group, releasing two equivalents of HCl.

Methodology 2: Direct Catalytic Vapor-Phase Oxidation A more modern and atom-economical approach is the direct catalytic oxidation of the methyl groups using air or oxygen. This avoids the use of halogenating agents and a separate hydrolysis step.

-

Causality and Catalyst Choice: The key to this process is a highly selective catalyst that can activate the C-H bonds of the methyl groups without promoting C-C bond cleavage or over-oxidation. Catalyst systems based on mixed metal oxides are often employed. For the analogous conversion of p-xylene to terephthalaldehyde, catalysts containing molybdenum, tungsten, and bismuth oxides on a support have shown high selectivity[7]. The reaction is typically carried out in the vapor phase at elevated temperatures (300-500°C), where the contact time with the catalyst is carefully controlled to maximize the yield of the aldehyde intermediate and minimize complete oxidation to CO₂ and H₂O[8][9].

The overall synthetic pathway from p-xylene is visualized below.

Caption: Synthetic pathway from p-Xylene to 2,5-Dichloroterephthalaldehyde.

An Alternative Pathway: Synthesis from 1,4-Dichlorobenzene

This strategy starts with the correct halogenation pattern and aims to introduce the aldehyde functionalities. This approach is less common due to the challenges associated with electrophilic substitution on a deactivated ring.

Starting Material Profile: 1,4-Dichlorobenzene

Also known as p-dichlorobenzene, this is a readily available solid chemical produced by the direct chlorination of benzene[10]. The two chlorine atoms are strongly deactivating and ortho-, para-directing.

Double Formylation Reaction

Introducing two aldehyde groups onto the 1,4-dichlorobenzene ring requires a double electrophilic substitution. Several formylation reactions could be considered, such as the Vilsmeier-Haack or Rieche formylation.

Causality and Mechanistic Insight:

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically a chloroiminium salt formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF)[11][12][13]. The reagent is a relatively weak electrophile, making it suitable for electron-rich arenes but challenging for deactivated substrates like 1,4-dichlorobenzene[14]. Forcing conditions (high temperatures) would be required, which often leads to low yields and side reactions. Furthermore, achieving double formylation with controlled regioselectivity would be difficult.

-

Rieche Formylation: This method employs dichloromethyl methyl ether (Cl₂CHOCH₃) with a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄)[15][16][17]. This generates a more potent electrophile, [ClCH-OCH₃]⁺, which can attack deactivated rings. A patent for the synthesis of 2,5-dichloroacetophenone via Friedel-Crafts acylation of p-dichlorobenzene demonstrates that electrophilic substitution at the desired position is possible[18]. However, achieving a clean, high-yielding double formylation remains a significant synthetic hurdle.

The theoretical pathway from 1,4-dichlorobenzene is shown below.

Caption: Theoretical synthetic pathway from 1,4-Dichlorobenzene.

Comparative Analysis of Starting Materials

The choice between p-xylene and 1,4-dichlorobenzene is a critical decision based on multiple factors beyond simple availability.

| Feature | p-Xylene | 1,4-Dichlorobenzene |

| Cost & Availability | Commodity chemical, low cost, widely available. | Readily available, but generally more expensive than p-xylene. |

| Synthetic Route | Multi-step but logical and well-established. Each step is generally high-yielding. | Fewer steps in theory, but mechanistically challenging. |

| Key Challenge | Selective oxidation of methyl groups to aldehydes without over-oxidation. | Electrophilic substitution on a strongly deactivated aromatic ring. |

| Regiocontrol | Excellent. The directing effects of the methyl groups ensure the desired 2,5-dichloro intermediate is the major product. | Poor to moderate. Achieving double formylation at the correct positions is difficult and likely to produce isomeric mixtures. |

| Industrial Viability | High. The route is robust, scalable, and uses inexpensive reagents. | Low. The anticipated low yields and difficult purifications make it less attractive for large-scale production. |

Conclusion

For the synthesis of 2,5-dichloroterephthalaldehyde, p-xylene stands out as the superior starting material for researchers and industrial chemists alike. The synthetic strategy involving initial ring chlorination to 2,5-dichloro-p-xylene, followed by side-chain oxidation (preferably via a halogenation/hydrolysis sequence), offers a reliable, scalable, and economically sound pathway. This route provides excellent control over regiochemistry, a critical factor in producing a high-purity final product. While the alternative synthesis from 1,4-dichlorobenzene is mechanistically conceivable, it presents significant challenges in reactivity and selectivity that render it impractical for most applications. A thorough understanding of the chemical principles guiding the p-xylene route empowers scientists to optimize conditions and achieve efficient production of this valuable chemical intermediate.

References

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Rieche Formylation. Retrieved from [Link]

- Google Patents. (1977). US4017547A - Oxidation of p-xylene to terephthalaldehyde.

- Google Patents. (1967). US3350467A - Method for side-chain chlorination of xylene.

- Google Patents. (1987). CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.

- Google Patents. (2015). CN104591973A - Preparation method of 2,5-dichlorophenol.

-

MDPI. (2023). p-Xylene Oxidation to Terephthalic Acid: New Trends. Retrieved from [Link]

-

LookChem. (n.d.). 2,5-DICHLORO-P-XYLENE 1124-05-6 wiki. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Ton-Scale Production of 1,4-Bis(dichloromethyl)-2,5-dichlorobenzene via an Unexpected Controllable Chlorination of 1,4-Dichloro-2,5-dimethylbenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ACS Publications. (2018). Gas-Phase Total Oxidation of Benzene, Toluene, Ethylbenzene, and Xylenes Using Shape-Selective Manganese Oxide and Copper Manganese Oxide Catalysts. The Journal of Physical Chemistry C. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics of the Catalytic Air Oxidation of o-Xylene Over a Commercial V2O5–TiO2 Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation chemistry of stable ring-retaining aldehydes and alcohols.... Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2,5-DICHLORO-P-XYLENE | 1124-05-6 [chemicalbook.com]

- 3. 2,5-DICHLORO-P-XYLENE CAS#: 1124-05-6 [m.chemicalbook.com]

- 4. 2,5-Dichloro-p-xylene | 1124-05-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. US3350467A - Method for side-chain chlorination of xylene - Google Patents [patents.google.com]

- 7. US4017547A - Oxidation of p-xylene to terephthalaldehyde - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1,4-Dichlorobenzene synthesis - chemicalbook [chemicalbook.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Formylation - Rieche Formylation [commonorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]

Executive Summary & Nomenclature Architecture

The Definitive Technical Guide to 2,5-Dichloroterephthalaldehyde

IUPAC Name: 2,5-Dichlorobenzene-1,4-dicarbaldehyde CAS Registry Number: 46052-84-0 Common Aliases: 2,5-Dichloro-1,4-benzenedicarboxaldehyde; 2,5-DCTA[1][2]

In the landscape of reticular chemistry and advanced materials synthesis, 2,5-dichlorobenzene-1,4-dicarbaldehyde serves as a linchpin precursor.[1] While its IUPAC systematic name is 2,5-dichlorobenzene-1,4-dicarbaldehyde , it is ubiquitously referred to in literature as 2,5-dichloroterephthalaldehyde .[1] This trivial name retention is crucial for literature searching, particularly when investigating Covalent Organic Frameworks (COFs) where "terephthalaldehyde" derivatives form the primary structural nodes.

Why This Molecule Matters: Unlike its non-chlorinated parent (terephthalaldehyde), the 2,5-dichloro variant introduces two electron-withdrawing chlorine atoms at the ortho positions relative to the aldehyde groups.[1] This substitution pattern:

-

Modulates Reactivity: Increases the electrophilicity of the carbonyl carbons, accelerating Schiff-base condensation rates.

-

Steric Locking: The chlorine atoms provide steric bulk that can lock phenyl rings into specific torsion angles in 2D polymer sheets, influencing pore size and stacking energy.

-

Functional Handles: The C–Cl bonds offer sites for post-synthetic modification (PSM) via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Physicochemical Profile

| Property | Value | Context |

| Molecular Formula | C₈H₄Cl₂O₂ | |

| Molecular Weight | 203.02 g/mol | |

| Melting Point | 157–159 °C | Significantly higher than terephthalaldehyde (~116 °C) due to increased intermolecular interactions and molecular weight.[1] |

| Boiling Point | ~314 °C (at 760 mmHg) | High thermal stability, suitable for solvothermal synthesis. |

| Appearance | White to pale yellow crystalline solid | Color purity is a key indicator of oxidation state (avoid brown/orange tints). |

| Solubility | Soluble in CHCl₃, THF, DMF, DMSO | Poor solubility in water and alcohols; requires heating for homogeneous reaction mixtures. |

Synthetic Architecture: The "Side-Chain" Protocol

The most robust route to high-purity 2,5-dichloroterephthalaldehyde avoids direct formylation of dichlorobenzene, which suffers from poor regioselectivity.[1] Instead, the industry-standard "Side-Chain Chlorination-Hydrolysis" pathway is preferred.[1]

Mechanism & Workflow

The synthesis proceeds from 2,5-dichloro-p-xylene .[1] The methyl groups are exhaustively chlorinated via free-radical substitution to form a gem-dichloride intermediate, which is subsequently hydrolyzed to the aldehyde.[1]

Figure 1: Step-wise synthetic pathway from p-xylene derivative to the target aldehyde.

Experimental Protocol (Self-Validating)

Step 1: Radical Chlorination (The Critical Intermediate)

-

Reagents: 2,5-Dichloro-p-xylene (10 g), N-Bromosuccinimide (NBS) or Cl₂ gas, AIBN (catalytic), CCl₄ (solvent).[1]

-

Procedure: Reflux the xylene derivative with 4.2 equivalents of chlorinating agent under UV light or with radical initiator until starting material is consumed (monitor by TLC/GC).

-

Validation: The formation of the gem-dichloride (intermediate) is confirmed by the disappearance of the methyl singlet (~2.4 ppm) in ¹H NMR and appearance of the -CHCl₂ proton signal (~6.9-7.1 ppm).[1]

Step 2: Hydrolysis to Aldehyde

-

Reagents: Conc. H₂SO₄ (90%), Water.

-

Procedure:

-

Suspend the crude 1,4-bis(dichloromethyl)-2,5-dichlorobenzene in concentrated sulfuric acid.

-

Heat to 90–100 °C. The mixture will evolve HCl gas (scrubber required).

-

Pour onto crushed ice to precipitate the crude aldehyde.

-

-

Purification (The Trust Anchor): Recrystallize from ethanol/water or acetic acid.

-

End-Point Check:

-

¹H NMR (CDCl₃): Look for the diagnostic aldehyde proton singlet at ~10.4 ppm .

-

IR: Strong C=O stretch at ~1690 cm⁻¹ .

-

Reactivity & Applications: The COF Linker

The primary utility of 2,5-dichloroterephthalaldehyde lies in its role as a [2+3] or [2+4] Schiff-base linker .[1] When reacted with amines (e.g., TAPB, melamine), it forms crystalline porous polymers (COFs).

The "Cl-Effect" in COF Design

In COF synthesis, the chlorine substituents are not passive. They exert an inductive effect (-I) that lowers the LUMO energy of the framework, making the resulting material more suitable for photocatalytic applications (e.g., hydrogen evolution).

Figure 2: Mechanism of Schiff-base condensation for COF synthesis using 2,5-dichloroterephthalaldehyde.

Key Application: Fluorescent Sensing The chlorine atoms induce a "heavy atom effect" which can quench fluorescence in some monomers, but in the rigid COF structure, they often prevent π-π stacking quenching (ACQ), leading to Aggregation-Induced Emission (AIE) properties. This makes 2,5-DCTA-based COFs excellent candidates for sensing volatile organic compounds (VOCs) or metal ions.[1]

Handling & Safety Profile

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids (2,5-dichloroterephthalic acid) upon prolonged exposure to air.

-

Stability Check: If the solid turns from white to yellow/brown, purify via recrystallization before use in sensitive polymerizations.

References

-

Ton-Scale Production of 1,4-Bis(dichloromethyl)-2,5-dichlorobenzene : Detailed industrial protocol for the precursor synthesis. Source: ResearchGate -

-

PubChem Compound Summary: 2,5-Dichloroterephthalaldehyde : Official IUPAC nomenclature, physical properties, and toxicity data (CID 608540). Source: National Library of Medicine - [1]

-

Covalent Organic Frameworks (COFs): From Design to Applications : Comprehensive review on the use of terephthalaldehyde derivatives in reticular chemistry. Source: Chemical Society Reviews -

-

Synthesis of 2,5-Dichloroterephthalaldehyde : Commercial specifications and physical property verification (MP/BP). Source: ChemSrc - [1]

Sources

Technical Whitepaper: 1H NMR Spectral Analysis of 2,5-Dichloroterephthalaldehyde

[1][3]

Executive Summary

2,5-Dichloroterephthalaldehyde (DCTA) is a highly symmetric, bifunctional building block.[1] Its purity is paramount in reticular chemistry, where defect-free crystallization of COFs (e.g., COF-LZU1 analogs) depends on precise stoichiometry.[1]

This guide moves beyond basic spectral assignment to address the causality of chemical shifts , solvent-dependent behaviors , and impurity profiling necessary for validating "polymer-grade" monomers.[1]

Core Spectral Fingerprint[1][2][4]

Structural Logic & Symmetry Arguments

To interpret the NMR data correctly, one must first understand the magnetic equivalence generated by the molecule's symmetry.[1]

The Symmetry Filter

Unlike asymmetric benzaldehydes that produce complex splitting patterns (doublets/triplets), DCTA possesses a center of inversion.[1]

-

Proton Set A (Aldehyde): The two formyl groups are chemically and magnetically equivalent.[1][2]

-

Proton Set B (Aromatic): The two aromatic protons are para to each other and ortho to a chlorine atom and a formyl group respectively.[1][2] They do not couple to each other (

Hz) and have no neighbors for ortho/meta coupling.[1][2]

Result: The spectrum is deceptively simple—two sharp singlets.[2] Any deviation (doublets, extra peaks) immediately flags asymmetry caused by incomplete synthesis (e.g., mono-aldehyde intermediates).[1]

Experimental Protocol (Self-Validating)

Standard "dissolve and run" protocols often fail to resolve trace impurities in aldehydes due to relaxation issues.[1][2]

Reagents & Equipment[1][2][4][5][6]

-

Solvent: DMSO-d

(Preferred for solubility and separating water peaks) or CDCl -

Concentration: 10–15 mg in 600 µL solvent.

-

Reference: TMS (

0.00 ppm) or Residual Solvent Peak (DMSO:

Acquisition Parameters (Critical)

| Parameter | Setting | Rationale (Causality) |

| Pulse Angle | 30° or 90° | 30° ensures uniform excitation if T1 is unknown.[1][2][3] |

| Relaxation Delay (d1) | 5–10 seconds | Crucial: Aldehyde protons have long longitudinal relaxation times ( |

| Scans (ns) | 16–64 | Sufficient for S/N > 100:1. |

| Spectral Width | -2 to 14 ppm | Must capture carboxylic acid protons (11–13 ppm) from oxidation.[1][2][3] |

Workflow Diagram

Caption: Step-by-step acquisition workflow emphasizing the long relaxation delay required for accurate aldehyde integration.

Spectral Analysis: The Deep Dive

Chemical Shift Assignment

The shifts are dictated by the interplay of the Inductive Effect (-I) of Chlorine and the Anisotropic Effect of the Carbonyl group.[1][2]

| Proton Type | Chemical Shift ( | Multiplicity | Integration | Mechanistic Explanation |

| -CHO | 10.35 ± 0.1 ppm | Singlet (s) | 2H | Strongly deshielded by the magnetic anisotropy of the C=O double bond and the electronegativity of the carbonyl carbon.[2][3] |

| Ar-H | 8.05 ± 0.1 ppm | Singlet (s) | 2H | Deshielding Factors: 1. Ortho to -CHO (+0.7 ppm vs benzene).2.[1][2] Ortho to -Cl (Weak deshielding).3.[1][2] Meta to -CHO/Cl.Net Effect: Significant downfield shift from benzene (7.27 ppm).[1][2] |

Note: Values are referenced in DMSO-d

Comparative Analysis (Why it matters)

-

vs. Terephthalaldehyde: The parent compound (no Cl) has Ar-H at

8.01 ppm.[1][2] The addition of Cl (ortho to H) adds a slight downfield shift and, more importantly, alters the reactivity for COF formation.[1] -

vs. 2,5-Dihydroxyterephthalaldehyde: The -OH analog has Ar-H at

7.2 ppm.[2][4] The huge difference (0.8 ppm) is due to the electron-donating resonance of -OH shielding the ring, contrasting with the electron-withdrawing nature of -Cl in DCTA.[1][2]

Impurity Profiling & Troubleshooting

In drug development and materials science, "95% pure" is often insufficient.[1][2] You must identify the specific contaminants.[2]

Common Synthetic Byproducts[1][2][4]

-

Mono-Aldehyde (2,5-dichloro-4-methylbenzaldehyde):

-

Over-Oxidation (Carboxylic Acid):

Diagnostic Logic Tree

Caption: Diagnostic decision tree for identifying common synthetic impurities in 2,5-dichloroterephthalaldehyde.

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 2384 (Terephthalaldehyde analogs).[1][2] National Institute of Advanced Industrial Science and Technology (AIST).[1][2] [Link][1]

-

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

-

Li, Z., et al. (2019).[1] Synthesis of 2,5-Dihydroxyterephthalaldehyde (Comparative Shift Data). Semantic Scholar/ResearchGate.[1][2] [Link]

-

PubChem. 2,5-Dichloroterephthalic acid (Precursor/Derivative Data). National Library of Medicine. [Link][1][5]

Beyond the SDS: A Technical Handbook for 2,5-Dichloroterephthalaldehyde

Chemical Identity & Molecular Architecture[1]

2,5-Dichloroterephthalaldehyde (2,5-DCTA) is not merely a reagent; it is a precision-engineered linker used primarily in the synthesis of functionalized Covalent Organic Frameworks (COFs) and advanced fluorescent sensors. Unlike its non-halogenated parent (terephthalaldehyde), the introduction of chlorine atoms at the 2- and 5-positions exerts a strong inductive electron-withdrawing effect ($ -I $), significantly altering the electrophilicity of the aldehyde groups.

Physicochemical Profile

Note: Data aggregated from theoretical modeling and experimental analogs due to limited specific literature on the dichloro-variant melting point.

| Property | Value / Description | Experimental Note |

| CAS Number | 46052-84-0 | Primary identifier. |

| IUPAC Name | 2,5-dichlorobenzene-1,4-dicarbaldehyde | |

| Molecular Formula | ||

| Molecular Weight | 203.02 g/mol | |

| Physical State | Yellow Crystalline Solid | Color arises from extended conjugation. |

| Boiling Point | ~313.9°C (at 760 mmHg) | High thermal stability. |

| Density | ~1.485 g/cm³ | Denser than water/non-halogenated analogs. |

| Solubility | Soluble in DCM, THF, DMF, CHCl | Poor solubility in water/alcohols. |

| Reactivity | High Electrophilicity | Aldehydes are activated by ortho-Cl atoms. |

Comprehensive Hazard Analysis (Mechanistic View)

Standard Safety Data Sheets (SDS) list H-codes but often fail to explain the mechanism of injury. Understanding the "why" allows for better risk mitigation.

The Mechanism of Toxicity

The primary hazard of 2,5-DCTA stems from its dual-aldehyde functionality. Aldehydes are potent electrophiles that react with nucleophilic amine groups on biological proteins (lysine residues) via Schiff base formation.

-

Sensitization (H317, H334): The molecule acts as a hapten. Once bound to skin or respiratory proteins, the immune system recognizes the protein-DCTA complex as "foreign," leading to sensitization.

-

Irritation (H315, H319): Direct alkylation of mucosal membranes causes immediate cell stress and inflammation.

-

Chlorine Moiety: While the Cl-C bond is stable, metabolic breakdown can theoretically yield chlorinated metabolites, increasing hepatic stress compared to non-chlorinated analogs.

Hazard Visualization: The Exposure Pathway

Figure 1: Mechanistic pathway of 2,5-DCTA toxicity. The critical control point is preventing the initial protein binding event via containment.

Handling, Storage, & Stability Logic

The Stability Paradox: While the aromatic ring stabilizes the molecule thermally, the aldehyde groups are prone to oxidation.

-

Oxidation Risk: Exposure to atmospheric oxygen converts the aldehyde groups to carboxylic acids (2,5-dichloroterephthalic acid).

-

Consequence: Even 1-2% oxidation destroys the stoichiometric balance required for COF synthesis, leading to amorphous polymers instead of crystalline frameworks.

-

Protocol:

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.

-

Container: Amber glass (UV protection) with Parafilm or Teflon tape sealing.

-

Handling: Weighing should ideally occur in a glovebox or a calm-air enclosure within a fume hood to prevent dust dispersion.

Application Protocol: Synthesis of Chlorinated COFs

Context: This protocol describes the synthesis of a generic imine-linked COF (e.g., Cl-COF-LZU1 type) using 2,5-DCTA and a triamine linker (e.g., 1,3,5-tris(4-aminophenyl)benzene, TAPB).

Scientific Rationale: The chlorine atoms on 2,5-DCTA are electron-withdrawing groups (EWGs). This makes the carbonyl carbon more electrophilic than in standard terephthalaldehyde.

-

Implication: The reaction rate is faster.

-

Risk:[1][2][3] Fast kinetics can lead to kinetic trapping (amorphous solids).

-

Adjustment: You must lower the catalyst concentration (acetic acid) compared to standard recipes to slow the reaction and allow for thermodynamic error correction (crystallization).

Step-by-Step Methodology

Reagents:

-

Linker A: 2,5-Dichloroterephthalaldehyde (0.15 mmol)

-

Linker B: TAPB (0.10 mmol) [Stoichiometry 3:2 aldehyde:amine]

-

Solvent: o-Dichlorobenzene / n-Butanol (1:1 v/v, 3.0 mL)

-

Catalyst: Aqueous Acetic Acid (3M, 0.3 mL)

Workflow:

-

Dissolution: Charge a Pyrex tube (10 mL) with Linker A, Linker B, and the solvent mixture. Sonicate for 10 minutes until fully dissolved.

-

Catalyst Addition: Add the acetic acid solution. The mixture may turn turbid (formation of amorphous oligomers).

-

Degassing (Critical): Flash freeze the tube in liquid nitrogen, pump down to vacuum, and thaw. Repeat 3 times (Freeze-Pump-Thaw) to remove oxygen. Oxygen inhibits the reversibility of the imine bond formation.

-

Solvothermal Synthesis: Flame-seal the tube under vacuum. Place in an oven at 120°C for 72 hours .

-

Workup: Cool to RT. Filter the precipitate. Wash with THF and Acetone to remove unreacted monomers.

-

Activation: Soxhlet extraction with THF for 24 hours, followed by vacuum drying at 80°C.

Synthesis Visualization

Figure 2: Optimized workflow for COF synthesis using electrophilic chlorinated linkers.

Emergency Response & Waste Management

| Scenario | Action Protocol |

| Skin Contact | Do not use alcohol (enhances absorption). Wash with copious soap and water for 15 mins. Consult dermatologist if sensitization occurs. |

| Spill (Solid) | Dampen with water to prevent dust. Sweep into a closed container. Do not use compressed air. |

| Fire | Emits toxic HCl gas. Firefighters must wear full SCBA. Use CO2 or dry chemical; water may spread the chemical. |

| Waste Disposal | Halogenated Organic Waste. Do not mix with non-halogenated solvents. Incineration requires scrubbers for HCl. |

References

-

Chemical Identity & Properties

-

Synthesis Application (COF Context)

-

General COF Synthesis Review: Segura, J. L., et al. "Covalent Organic Frameworks: Synthesis, Properties and Applications." Materials, 2016.

- Note on Linker Reactivity: The electrophilic nature of chlorinated linkers in Schiff-base chemistry is a fundamental principle of physical organic chemistry applied here for kinetic control.

-

-

Safety Data Verification

-

ChemSrc. 2,5-Dichloroterephthalaldehyde MSDS/SDS Data.

-

Sources

Methodological & Application

Application Note: Precision Synthesis of 2,5-Dichloroterephthalaldehyde from p-Xylene

Executive Summary & Strategic Rationale

2,5-Dichloroterephthalaldehyde (DCTPA) is a critical bifunctional building block, increasingly valued in the synthesis of Covalent Organic Frameworks (COFs), polyphenylene vinylene (PPV) derivatives, and high-performance liquid crystals. Its structural rigidity and electron-withdrawing chlorine substituents impart unique optoelectronic properties to downstream polymers.

While p-xylene is an abundant and inexpensive feedstock, the conversion to DCTPA presents two primary synthetic challenges:

-

Regioselectivity during Ring Functionalization: Direct chlorination of p-xylene yields a mixture of 2,5-dichloro (target) and 2,3-dichloro (impurity) isomers.

-

Oxidation State Control: Direct oxidation of the methyl groups to aldehydes is chemically precarious; standard oxidants (e.g., KMnO4) typically overshoot to the carboxylic acid (2,5-dichloroterephthalic acid).

The Solution: This application note details a robust, three-stage "Halogenation-Hydrolysis" protocol. By utilizing a radical side-chain functionalization followed by acidic hydrolysis, we avoid the pitfalls of direct oxidation, ensuring high fidelity to the aldehyde oxidation state.

Reaction Pathway & Logic

The synthesis is designed as a cascade of increasing oxidation states, managed through halogen intermediates.

Mechanistic Workflow (Graphviz)

Figure 1: Stepwise synthetic pathway from p-xylene to DCTPA, highlighting critical branching points for impurities.

Detailed Experimental Protocols

Stage 1: Regioselective Ring Chlorination

Objective: Install chlorine atoms at the 2 and 5 positions of the benzene ring. Challenge: Minimizing the 2,3-dichloro isomer and preventing radical chlorination of the methyl groups.

| Parameter | Specification | Rationale |

| Reagent | Chlorine Gas ( | Efficient electrophilic source. |

| Catalyst | Lewis acid activates | |

| Temperature | 20–30 °C | Low temp favors the thermodynamic 2,5-product over kinetic isomers. |

| Exclusion | Light | Critical: Must be performed in the dark to prevent radical side-chain chlorination. |

Protocol:

-

Charge a 3-neck flask with p-xylene (1.0 equiv) and anhydrous

(0.01 equiv). -

Wrap the flask in aluminum foil to exclude light.

-

Purge with

, then introduce -

Maintain temperature <30°C using an external water bath (reaction is exothermic).

-

Monitor by GC-MS until p-xylene is consumed.

-

Purification: The reaction mixture will solidify. Recrystallize from ethanol or isopropyl alcohol. The 2,5-isomer (mp ~71°C) crystallizes preferentially over the 2,3-isomer (liquid/low melting).

Stage 2: Radical Side-Chain Bromination

Objective: Activate the methyl groups for subsequent hydrolysis. Why Bromination? While industrial routes use chlorination, laboratory synthesis benefits from N-Bromosuccinimide (NBS) . Bromination is more selective than chlorination, reducing the risk of ring-halogenation or polymer formation.

| Reagent | Stoichiometry | Role |

| 2,5-Dichloro-p-xylene | 1.0 equiv | Substrate |

| NBS | 4.2 equiv | Bromine source (excess ensures tetra-substitution) |

| Benzoyl Peroxide (BPO) | 0.05 equiv | Radical initiator |

| CCl4 or PhCF3 | Solvent | Inert solvent (Benzotrifluoride is a greener alternative to CCl4) |

Protocol:

-

Dissolve purified 2,5-dichloro-p-xylene in

(or -

Add NBS (4.2 equiv) and BPO (catalytic).

-

Reflux the mixture (approx. 80°C) under strong illumination (halogen lamp) or standard thermal initiation.

-

Endpoint: The reaction is complete when succinimide floats to the top and the heavy brominated product settles or remains in solution (monitor by TLC/NMR).

-

Filter off the succinimide byproduct while hot.

-

Evaporate solvent to obtain crude 2,5-dichloro-

-tetrabromo-p-xylene.

Stage 3: Acidic Hydrolysis to Aldehyde

Objective: Convert the gem-dibromomethyl groups into aldehyde carbonyls.

Mechanism:

Protocol:

-

Place the crude tetrabromide (from Stage 2) into a round-bottom flask.

-

Add concentrated Sulfuric Acid (95-98%, ~5 mL per gram of substrate). Note: The mixture will be heterogeneous initially.

-

Heat to 100–110°C with vigorous magnetic stirring. Evolution of HBr gas will occur (trap with NaOH scrubber).

-

Stir until the evolution of gas ceases and the mixture appears homogenous (typically 2–4 hours).

-

Quench: Pour the hot reaction mixture carefully onto crushed ice (exothermic!).

-

The product, 2,5-Dichloroterephthalaldehyde, will precipitate as a white/pale yellow solid.

-

Purification: Filter the solid, wash copiously with water to remove acid, and recrystallize from Ethanol/Water or Glacial Acetic Acid.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these benchmarks.

| Technique | Expected Signal | Mechanistic Confirmation |

| 1H NMR (CDCl3) | Singlet at ~10.4 ppm | Confirms Aldehyde (-CHO) formation. |

| 1H NMR (CDCl3) | Singlet at ~7.9-8.0 ppm | Aromatic protons (singlet confirms symmetry of 2,5-substitution). |

| IR Spectroscopy | Strong band at ~1690-1700 cm⁻¹ | C=O Stretching frequency. |

| Melting Point | 153–155 °C | Sharp mp indicates high purity (2,3-isomer impurities lower this significantly). |

Safety & Handling Notes

-

Chlorine Gas: Highly toxic. Must be used in a well-ventilated fume hood with a proper scrubbing system.

-

NBS/Peroxides: Radical initiators are potentially explosive. Do not grind NBS; store cold.

-

HBr Evolution: Stage 3 releases corrosive HBr gas. Use a base trap.

-

Isomer Toxicity: Chlorinated aromatics are potential liver toxins and skin irritants. Full PPE (nitrile gloves, goggles, lab coat) is mandatory.

References

-

Process for the preparation of 2,5-dichloro-p-xylene. Source: US Patent 4010214A. Relevance: Defines the catalyst system (FeCl3/SbCl3) for high-selectivity ring chlorination. Link:

-

Terephthalaldehyde (Organic Syntheses Procedure). Source: Organic Syntheses, Coll. Vol. 3, p.788 (1955); Vol. 30, p.94 (1950). Relevance: Establishes the standard protocol for hydrolyzing tetra-bromo-p-xylene derivatives using sulfuric acid. Link:

-

Synthesis of PPV derivatives: Ruthenium-catalyzed polymerization. Source:Macromolecules 2010, 43, 18, 7457–7464. Relevance: Validates the route of side-chain bromination followed by hydrolysis for complex dichloro-substituted monomers. Link:

-

Method of hydrolyzing di- and trichlorobenzenes. Source: US Patent 2799714A. Relevance: Provides background on the stability of chlorinated benzenes under hydrolytic conditions. Link:

Mechanistic Insights & Synthetic Protocols: 2,5-Dichloroterephthalaldehyde Condensation with Amines

This guide details the reaction mechanics and synthetic protocols for 2,5-Dichloroterephthalaldehyde (DCTA) , a critical monomer used in the construction of functionalized Covalent Organic Frameworks (COFs) and polyazomethines.

Introduction & Reactivity Profile

2,5-Dichloroterephthalaldehyde (DCTA) is a bifunctional building block distinguished by two aldehyde groups at the para positions and two chlorine atoms at the ortho positions relative to the carbonyls.

-

Core Reactivity: The primary reaction pathway is the Schiff base condensation with primary amines to form imine (

) linkages. -

Electronic Effect: The chlorine atoms exert a strong inductive electron-withdrawing effect (-I) . This increases the electrophilicity of the carbonyl carbons compared to unsubstituted terephthalaldehyde, theoretically accelerating the initial nucleophilic attack.

-

Steric Effect: The bulky chlorine atoms at the 2,5-positions impose steric constraints. In solid-state materials like COFs, this can lock the phenyl rings into specific torsion angles, enhancing the material's stability against hydrolysis by shielding the imine bond, or tuning the pore environment (e.g., for hydrophobicity).

Reaction Mechanism

The formation of the imine linkage is a reversible, acid-catalyzed condensation. The presence of the chlorine substituents influences the kinetics and equilibrium of the intermediate steps.

Detailed Pathway

-

Activation: The acid catalyst protonates the carbonyl oxygen of DCTA, increasing its susceptibility to nucleophilic attack.

-

Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon. Note: The electron-withdrawing Cl atoms make this carbon highly electrophilic.[1]

-

Proton Transfer: A rapid proton transfer occurs, generating a neutral carbinolamine intermediate.

-

Dehydration (Rate-Determining Step): The hydroxyl group is protonated and leaves as water (

), forming the imine bond.

Visualization: Mechanistic Pathway

Figure 1: Step-wise mechanism of acid-catalyzed Schiff base formation between DCTA and a primary amine.[1]

Application Note: Synthesis of Cl-Functionalized COFs

The most high-value application of DCTA is the synthesis of "COF-Cl" variants, used in photocatalysis (e.g., H₂O₂ production) and separation. The chlorine functionality tunes the bandgap and improves stability in aqueous environments.

Case Study: Synthesis of COF-Cl

Target: Condensation of DCTA with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) to form a 2D imine-linked framework.

Experimental Protocol

Materials Required

-

Monomer A: 2,5-Dichloroterephthalaldehyde (DCTA) [0.24 mmol, 48.7 mg]

-

Monomer B: 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT) [0.16 mmol, 56.7 mg]

-

Solvent System: o-Dichlorobenzene (o-DCB) / n-Butanol (1:1 v/v)[1][2]

-

Catalyst: Aqueous Acetic Acid (6 M)

-

Vessel: Pyrex tube (10 mL) suitable for freeze-pump-thaw cycles.

Step-by-Step Methodology

-

Pre-Dissolution:

-

Catalyst Addition:

-

Add 0.1 mL of 6 M aqueous acetic acid.

-

Critical: The mixture may turn slightly turbid; this is normal.

-

-

Degassing (Crucial for Crystallinity):

-

Flash freeze the tube in liquid nitrogen (77 K).

-

Apply vacuum and pump for 5–10 minutes.

-

Thaw the sample.

-

Repeat this Freeze-Pump-Thaw cycle 3 times to remove oxygen (which causes oxidative degradation of amines).

-

Flame-seal the tube under vacuum.

-

-

Solvothermal Synthesis:

-

Place the sealed tube in an oven at 120 °C .

-

Leave undisturbed for 72 hours (3 days) .

-

Note: Do not shake the tube during this period; static conditions favor crystal growth.

-

-

Work-up & Purification:

-

Cool to room temperature.[3][4] A yellow/orange precipitate should be visible.

-

Filter the solid and wash extensively with Tetrahydrofuran (THF) and Acetone to remove unreacted monomers.

-

Soxhlet Extraction: For high-purity applications, perform Soxhlet extraction with THF for 24 hours.

-

Activation: Dry the powder under vacuum at 80–100 °C for 12 hours.

-

Data Summary Table

| Parameter | Specification | Reason |

| Molar Ratio | 1.5 : 1 (Aldehyde : Amine) | Stoichiometric balance for imine formation ( |

| Solvent | o-DCB / n-Butanol (1:[1][2]1) | o-DCB dissolves the aromatic monomers; Butanol aids in reversibility and crystal stacking. |

| Temperature | 120 °C | Provides sufficient energy to overcome the activation barrier and anneal defects. |

| Time | 72 Hours | Allows for thermodynamic error correction (reversibility) to maximize crystallinity. |

Troubleshooting & Optimization

Problem: Amorphous Product (Low Crystallinity)

-

Cause: Reaction rate is too fast; the precipitate formed kinetically ("crashed out") rather than thermodynamically.

-

Solution:

-

Reduce Catalyst: Lower acetic acid concentration to 3 M or use less volume (0.05 mL).

-

Modulator: Add a monofunctional competitor (e.g., aniline) to slow down crystal growth.

-

Solvent Ratio: Increase the proportion of o-DCB to improve solubility of intermediates.

-

Problem: Incomplete Conversion (Residual C=O peaks in FTIR)

-

Cause: Water accumulation is shifting equilibrium back to reactants.

-

Solution:

-

Ensure the tube headspace is sufficient.

-

If performing open-vessel synthesis (not recommended for COFs), use a Dean-Stark trap or molecular sieves.

-

Safety Note

Chlorinated Aldehydes: DCTA is a skin and eye irritant. The chlorine substituents can make it more lipophilic, potentially enhancing skin absorption. Handle in a fume hood. Sealed Tubes: Heating sealed glass vessels presents an explosion hazard. Use a blast shield or safety oven.

References

-

Synthesis of COF-Cl for Photocatalysis

- Source: ResearchGate / Nature Communic

- Context: Synthesis of COF-Cl using DCTA and TAPT for H₂O₂ photosynthesis.

-

Link:

-

General Schiff Base Mechanism

-

COF Synthesis Protocols (General)

- Source: The Royal Society of Chemistry (RSC)

- Context: Standard protocols for solvothermal synthesis of imine-linked COFs.

-

Link:[6]

Sources

- 1. Exposome-Explorer - 2,5-Dichlorophenol (2,5-DCP) (Compound) [exposome-explorer.iarc.fr]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine [mdpi.com]

- 4. Facile synthesis of covalent organic framework derived Fe-COFs composites as a peroxidase-mimicking artificial enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Purification of 2,5-Dichloroterephthalaldehyde by Recrystallization: A Detailed Protocol and Application Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 2,5-Dichloroterephthalaldehyde is a valuable bifunctional monomer utilized in the synthesis of advanced polymers and coordination complexes.[1] The purity of this reagent is paramount, as impurities can significantly impact polymerization reactions and the properties of the resulting materials. This application note provides a comprehensive guide to the purification of 2,5-Dichloroterephthalaldehyde using the robust and scalable technique of recrystallization. We will delve into the principles of solvent selection, provide a detailed step-by-step protocol, and offer troubleshooting guidance to ensure the attainment of high-purity material suitable for demanding research and development applications.

Introduction: The Imperative for Purity

Recrystallization is a fundamental technique for the purification of solid organic compounds.[2][3] The process relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurity molecules.[2] This method is particularly effective for removing small amounts of impurities from a solid sample.

For 2,5-Dichloroterephthalaldehyde, achieving high purity is critical. Trace impurities can act as chain terminators or alter the stoichiometry in polymerization reactions, leading to materials with inconsistent and suboptimal properties. The protocol outlined herein is designed to be a self-validating system, where successful execution yields a product with demonstrably improved purity.

Physicochemical Properties of 2,5-Dichloroterephthalaldehyde

A thorough understanding of the physical and chemical properties of 2,5-Dichloroterephthalaldehyde is essential for developing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂O₂ | [4][5] |

| Molecular Weight | 203.02 g/mol | [5] |

| Appearance | Solid (at room temperature) | Assumed based on purification method |

| Boiling Point | 313.9 °C at 760 mmHg | [4] |

| Density | 1.485 g/cm³ | [4] |

| Flash Point | 131.9 °C | [4] |

The Recrystallization Workflow: A Visual Guide

The following diagram illustrates the key stages of the recrystallization process, from the initial dissolution of the crude material to the final isolation of the purified crystals.

Caption: Workflow for the purification of 2,5-Dichloroterephthalaldehyde.

Detailed Recrystallization Protocol

This protocol is designed to be a robust starting point. Researchers may need to optimize the choice of solvent based on the specific impurities present in their crude material.

Materials and Equipment

-

Crude 2,5-Dichloroterephthalaldehyde

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Condenser (optional, but recommended)

-

Stemless funnel and fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Activated charcoal (optional)

-

Candidate recrystallization solvents (e.g., ethanol, ethyl acetate, toluene, acetone, hexanes)

-

Spatula, glass stir rod

-

Ice bath

Step 1: Solvent Selection – The Cornerstone of Purity

The choice of solvent is the most critical variable in recrystallization.[6] An ideal solvent should exhibit high solubility for 2,5-Dichloroterephthalaldehyde at elevated temperatures and low solubility at room temperature or below.[2]

Screening Procedure:

-

Place approximately 50 mg of the crude material into several small test tubes.

-

Add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise to each tube at room temperature, vortexing after each addition. A good candidate will show poor solubility at this stage.

-

Gently heat the test tubes that show poor room-temperature solubility. The compound should dissolve completely at or near the solvent's boiling point.

-

Allow the clear solutions to cool to room temperature, then place them in an ice bath. A copious amount of crystalline precipitate should form.

-

A mixed solvent system (e.g., acetone/hexanes or ethanol/water) can also be effective.[7] Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is sparingly soluble) dropwise until turbidity persists.

Step 2: The Recrystallization Procedure

-

Dissolution: Place the crude 2,5-Dichloroterephthalaldehyde in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent in small portions while heating the mixture to a gentle boil. Add just enough hot solvent to completely dissolve the solid.[6][8] Adding excess solvent will reduce the final yield.[9]

-

Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove the flask from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal to the solution.[10] Swirl the flask and reheat to boiling for a few minutes.

-

Hot Filtration: This step removes insoluble impurities and activated charcoal. Pre-heat a stemless funnel and a receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel. Filter the hot solution as quickly as possible to prevent premature crystallization in the funnel.[8][9]

-

Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[9] Slow cooling is crucial for the formation of large, pure crystals. Rushing this step by immediate placement in an ice bath can cause the compound to precipitate as an amorphous solid, trapping impurities.

-

Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the purified compound.[6]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[6]

-

Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven under reduced pressure.

Purity Assessment

The efficacy of the purification should be validated.

-

Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Compare the experimental melting point to the literature value.

-

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of solvent vapors or fine crystalline dust.[11]

-

Handling: Avoid skin and eye contact. In case of contact, rinse thoroughly with water.[12] Do not ingest.

-

Fire Safety: Use a heating mantle as a heat source to minimize the risk of fire when working with flammable organic solvents.

Troubleshooting Common Recrystallization Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | Too much solvent was added; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound if available. |

| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute. The solution was cooled too rapidly. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider a different solvent with a lower boiling point. |

| Low Recovery | Too much solvent was used. Premature crystallization during hot filtration. Incomplete crystallization before vacuum filtration. | Ensure the minimum amount of hot solvent is used. Keep the filtration apparatus hot. Allow adequate time for cooling in the ice bath. |

| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of activated charcoal during the process. |

Alternative Purification Strategy: Bisulfite Adduct Formation

For aldehydes, an effective alternative or complementary purification method is the formation of a sodium bisulfite adduct.[7][14] Aldehydes react with sodium bisulfite to form a charged adduct that is typically insoluble in the organic reaction mixture and can be isolated by filtration.[15][16] The pure aldehyde can then be regenerated by treating the adduct with a base, such as sodium bicarbonate or sodium hydroxide solution.[15] This technique is particularly useful for removing non-aldehydic impurities.

References

-

Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved from [Link]

-

Recrystallization1. (n.d.). University of New Brunswick. Retrieved from [Link]

- Process for Purifying 2,5-Dichlorophenol. (2016). Google Patents.

-

Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). MIT OpenCourseWare. Retrieved from [Link]

-

Recrystallization. (n.d.). University of Wisconsin-Green Bay. Retrieved from [Link]

-

2,5-Dichloroterephthalaldehyde | CAS#:46052-84-0. (n.d.). Chemsrc. Retrieved from [Link]

-

2.1: Recrystallization. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

-

2,5-Dichloroterephthalaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013, May 8). ResearchGate. Retrieved from [Link]

-

Lab Procedure: Recrystallization | Chemistry. (n.d.). ChemTalk. Retrieved from [Link]

- Separation of aromatic aldehydes. (2012, May 3). Google Patents.

-

2,5-Dichlorophenol. (n.d.). PubChem. Retrieved from [Link]

-

Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017, July 12). ACS Publications. Retrieved from [Link]

-

Material Safety Data Sheet - 2,5-Dimethoxyterephthalaldehyde. (n.d.). Cole-Parmer. Retrieved from [Link]

-

2,5-Dichlorophenol - Safety Data Sheet. (2019, March 24). Agilent. Retrieved from [Link]

-

Purifying aldehydes? (2015, April 1). Reddit. Retrieved from [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, January 10). JoVE. Retrieved from [Link]

-

2,5-Dimethoxyterephthalaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

2,5-Dichloroterephthalaldehyde. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

- 1. 2,5-Dichloroterephthalaldehyde [myskinrecipes.com]

- 2. Recrystallization [sites.pitt.edu]

- 3. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 4. 2,5-Dichloroterephthalaldehyde | CAS#:46052-84-0 | Chemsrc [chemsrc.com]

- 5. 2,5-Dichloroterephthalaldehyde | C8H4Cl2O2 | CID 608540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. 2,5-Dimethoxyterephthalaldehyde | C10H10O4 | CID 606648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. reddit.com [reddit.com]